molecular formula C13H17NO3 B14008958 Methyl 2-methyl-5-morpholin-2-yl-benzoate

Methyl 2-methyl-5-morpholin-2-yl-benzoate

Cat. No.: B14008958
M. Wt: 235.28 g/mol
InChI Key: LBRUCYDPHRDGKP-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-morpholin-2-yl-benzoate is an organic compound that features a benzoate ester functional group along with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5-morpholin-2-yl-benzoate typically involves the reaction of 2-methyl-5-morpholin-2-yl-benzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

2-methyl-5-morpholin-2-yl-benzoic acid+methanolcatalystmethyl 2-methyl-5-morpholin-2-yl-benzoate+water\text{2-methyl-5-morpholin-2-yl-benzoic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 2-methyl-5-morpholin-2-yl-benzoic acid+methanolcatalyst​methyl 2-methyl-5-morpholin-2-yl-benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-morpholin-2-yl-benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-methyl-5-morpholin-2-yl-benzoic acid.

    Reduction: Formation of 2-methyl-5-morpholin-2-yl-benzyl alcohol.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Methyl 2-methyl-5-morpholin-2-yl-benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its morpholine ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-morpholin-2-yl-benzoate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-morpholin-4-ylsulfonyl-benzoate
  • Methyl 5-amino-2-morpholin-4-yl-benzoate
  • Methyl 2-(morpholin-2-yl)acetate

Uniqueness

Methyl 2-methyl-5-morpholin-2-yl-benzoate is unique due to the presence of both a methyl group and a morpholine ring on the benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 2-methyl-5-morpholin-2-ylbenzoate

InChI

InChI=1S/C13H17NO3/c1-9-3-4-10(7-11(9)13(15)16-2)12-8-14-5-6-17-12/h3-4,7,12,14H,5-6,8H2,1-2H3

InChI Key

LBRUCYDPHRDGKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CNCCO2)C(=O)OC

Origin of Product

United States

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